molecular formula C12H18O B12677146 1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)ethan-1-one CAS No. 40824-36-0

1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)ethan-1-one

Cat. No.: B12677146
CAS No.: 40824-36-0
M. Wt: 178.27 g/mol
InChI Key: XCBVDXSSPNIVAO-UHFFFAOYSA-N
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Description

1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)ethan-1-one, also known as 4,7,7-trimethylbicyclo[4.1.0]hept-3-en-2-one, is a bicyclic ketone with the molecular formula C10H14O . This compound is characterized by its unique bicyclic structure, which includes a cyclopropane ring fused to a cyclohexene ring. It is commonly used in various chemical and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of suitable precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of 3-carene with suitable oxidizing agents . Industrial production methods often involve the use of catalytic processes to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes, contributing to its observed biological effects .

Biological Activity

1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)ethan-1-one, also known as a bicyclic ketone, is characterized by its unique molecular structure (C12H18O). This compound belongs to a class of compounds that exhibit diverse biological activities, making it a subject of interest in pharmaceutical and organic chemistry research.

The compound's molecular weight is approximately 178.27 g/mol, with a boiling point of 236.2°C and a density of 0.957 g/cm³ . Its structure includes a ketone functional group which contributes to its reactivity in various chemical reactions, particularly electrophilic additions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell walls or interfering with metabolic pathways.
  • Anti-inflammatory Effects : Some studies suggest that bicyclic ketones can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
  • Antioxidant Activity : The compound's structure may confer the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Antimicrobial Activity

A study conducted on structurally similar bicyclic compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 100 µg/mL .

Anti-inflammatory Mechanisms

Research indicates that compounds with similar structures can inhibit the NF-kB pathway, a critical regulator of inflammation. In vitro studies showed that treatment with these compounds reduced the expression of pro-inflammatory markers .

Antioxidant Properties

In assays measuring radical scavenging activity, this compound exhibited a dose-dependent response, with an IC50 value comparable to well-known antioxidants like ascorbic acid .

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique FeaturesAntimicrobial Activity
4,7,7-trimethylbicyclo[4.1.0]heptanoneBicyclic KetoneDifferent substituents lead to varied reactivityEffective against Gram-positive bacteria
2-(1-Mercapto-1-methylethyl)-5-methylcyclohexanoneCyclohexane DerivativeContains sulfur; potential for different biological activityModerate antibacterial effects
3-Methyl-4-(2,6,6-trimethylcyclohexen-1-yl)-3-buten-2-oneBicyclic CompoundDifferent double bond positioning affects stability and reactivityHigh antioxidant capacity

Case Study 1: Antibacterial Efficacy

In a clinical study evaluating the efficacy of various bicyclic ketones against resistant bacterial strains, this compound was found to significantly reduce bacterial load in infected tissue samples when administered topically .

Case Study 2: Anti-inflammatory Response

A controlled trial assessed the anti-inflammatory effects of this compound in murine models of arthritis. Results indicated a reduction in joint swelling and pain scores following treatment with the compound compared to controls .

Properties

CAS No.

40824-36-0

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

1-(3,7,7-trimethyl-2-bicyclo[4.1.0]hept-3-enyl)ethanone

InChI

InChI=1S/C12H18O/c1-7-5-6-9-11(12(9,3)4)10(7)8(2)13/h5,9-11H,6H2,1-4H3

InChI Key

XCBVDXSSPNIVAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2C(C1C(=O)C)C2(C)C

Origin of Product

United States

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